

3-Bromo-2-formylphenylboronic Acid: Structural Dynamics & Synthetic Utility

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Compound of Interest

Compound Name:	3-Bromo-2-formylphenylboronic acid
CAS No.:	928048-12-8
Cat. No.:	B1441401

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CAS: 928048-12-8 Formula: $C_7H_6BBrO_3$ Molecular Weight: 228.84 g/mol

Executive Summary

3-Bromo-2-formylphenylboronic acid is not merely a substituted benzene; it is a "privileged scaffold" that exists in a dynamic equilibrium between an open boronic acid-aldehyde form and a closed cyclic hemiacetal form known as a benzoxaborole (specifically 7-bromo-1-hydroxy-1,3-dihydro-2,1-benzoxaborole).

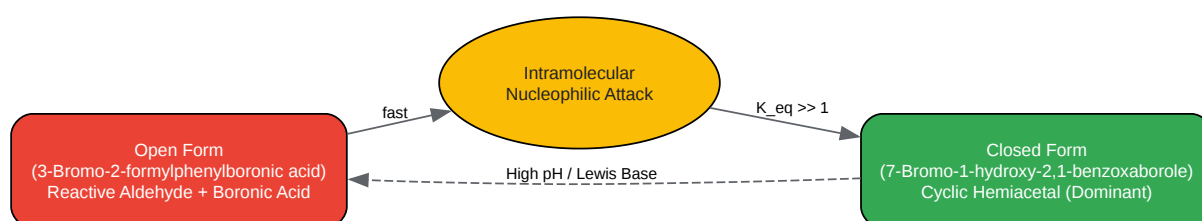
This duality governs its reactivity. The benzoxaborole moiety is a validated pharmacophore (e.g., Tavaborole, Crisaborole) capable of reversible covalent bonding with biological diols (e.g., sugars, tRNA). The 3-bromo substituent provides an orthogonal handle for cross-coupling, allowing the attachment of this pharmacophore to complex molecular architectures.

Structural Dynamics: The Benzoxaborole Equilibrium

Unlike simple phenylboronic acids, this molecule is defined by the interaction between the electrophilic formyl group at C2 and the nucleophilic boronic acid hydroxyl at C1.

The Equilibrium Mechanism

In solution and the solid state, the molecule predominantly adopts the cyclic benzoxaborole form. This cyclization is driven by the relief of steric strain and the formation of a stable five-membered oxaborole ring.



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Figure 1: The tautomeric equilibrium favors the closed benzoxaborole form under neutral conditions.

Implications for Reactivity[1]

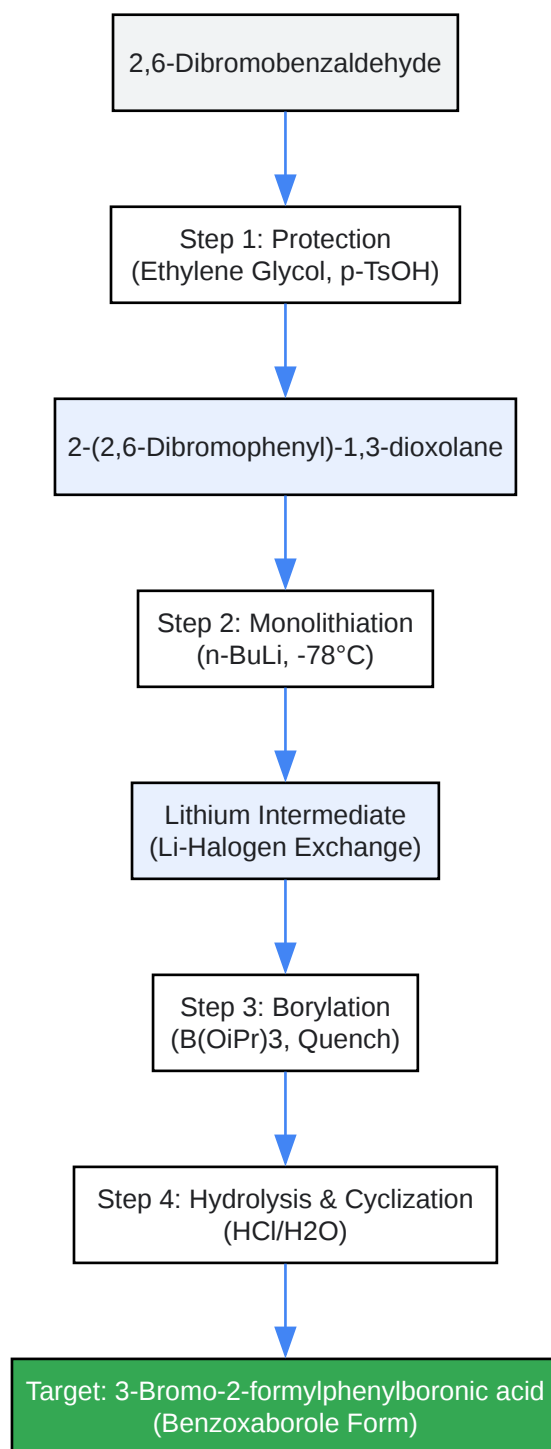
- **Lewis Acidity:** The closed form retains Lewis acidity at the boron center. Binding of a nucleophile (e.g., hydroxide or a diol) converts the planar sp^2 boron into a tetrahedral sp^3 boronate anion.
- **Masked Aldehyde:** The formyl group is "masked" as a hemiacetal. Standard aldehyde reactions (e.g., reductive amination) often require conditions that shift the equilibrium back to the open form.

Synthetic Accessibility

The synthesis of **3-bromo-2-formylphenylboronic acid** requires precise regiocontrol to install three contiguous substituents. The most robust route utilizes 2,6-dibromobenzaldehyde as the starting material.

Synthetic Pathway

The strategy involves protecting the aldehyde to prevent nucleophilic attack, followed by a selective lithium-halogen exchange.



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Figure 2: Step-wise synthesis from 2,6-dibromobenzaldehyde.

Experimental Protocols

Protocol: Synthesis from 2,6-Dibromobenzaldehyde

Objective: Selective mono-borylation of a dibrominated precursor.

Materials:

- 2,6-Dibromobenzaldehyde (10.0 mmol)
- Ethylene glycol (12.0 mmol)
- p-Toluenesulfonic acid (catalytic)
- n-Butyllithium (1.6 M in hexanes, 10.5 mmol)
- Triisopropyl borate (12.0 mmol)
- Anhydrous THF, Toluene

Procedure:

- Protection (Acetal Formation):
 - Dissolve 2,6-dibromobenzaldehyde in toluene. Add ethylene glycol and p-TsOH.
 - Reflux with a Dean-Stark trap until water evolution ceases (approx. 4 hours).
 - Wash with NaHCO_3 , dry (MgSO_4), and concentrate to yield the acetal.
- Lithiation & Borylation:
 - Dissolve the acetal in anhydrous THF under Argon. Cool to -78°C .
 - Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature $<-70^\circ\text{C}$ to prevent benzyne formation or double lithiation.
 - Stir for 30 minutes at -78°C . The solution typically turns yellow/orange.

- Add triisopropyl borate ($B(OiPr)_3$) rapidly in one portion.
- Allow the mixture to warm to room temperature (RT) overnight.
- Hydrolysis & Isolation:
 - Quench with 2M HCl (aq) and stir vigorously for 2 hours at RT. This simultaneously hydrolyzes the borate ester and removes the acetal protection.
 - Extract with Ethyl Acetate (3x).
 - Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
 - Purification: Recrystallize from minimal hot water or acetonitrile. The product often precipitates as the cyclic benzoxaborole.

Protocol: Suzuki-Miyaura Coupling (Using the Br Handle)

Objective: Coupling the 3-bromo scaffold to an aryl boronic acid partner, retaining the benzoxaborole moiety.

Note: To prevent the benzoxaborole boron from reacting, use mild bases or protect the benzoxaborole as a MIDA boronate if selectivity is poor. However, the C-Br bond is generally more reactive towards oxidative addition than the C-B bond is towards transmetalation under specific conditions.

Conditions:

- Catalyst: $Pd(dppf)Cl_2$ (3 mol%)
- Base: K_3PO_4 (3 equiv)
- Solvent: 1,4-Dioxane / Water (9:1)
- Temperature: 80°C
- Time: 4-12 hours

Chemo-selective Reactivity Profile

Reaction Type	Reactive Site	Conditions	Outcome
Suzuki Coupling (Electrophile)	C3-Bromine	Pd(0), Ar-B(OH) ₂ , Base	Formation of 7-Aryl- benzoxaborole. (Maintains pharmacophore).[1][2]
Suzuki Coupling (Nucleophile)	C1-Boron	Pd(0), Ar-X	Risk of polymerization. Requires protection of C3-Br or use of highly active catalyst to favor C1-B transmetalation.
Reductive Amination	C2-Formyl	R-NH ₂ , NaBH ₃ CN	Formation of aminomethyl- phenylboronic acid (often cyclizes to B-N heterocycle).
Oxidation	C2-Formyl	NaClO ₂	Formation of 3-bromo- 2- carboxyphenylboronic acid.

References

- Chemical Identity & Properties
 - Source: ChemicalBook & TCI Chemicals.
- Benzoxaborole Equilibrium
 - Title: Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore.
 - Source: NIH / PubMed Central.
- Synthetic Methodology (Ortho-lithiation)

- Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- Source: Journal of Organic Chemistry / NIH.
- Applications in Drug Discovery
 - Title: Design and discovery of boronic acid drugs (Tavaborole analogs).
 - Source: European Journal of Medicinal Chemistry.[3]

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